Antiviral Activity Retention: 6-Aminomethyl vs. 6-Carboxamidine Acyclic Nucleotide Analogs in HSV-1 Assay
In a direct head-to-head comparison, the PME acyclic nucleotide analog derived from 6-(aminomethyl)purine (compound 11a) retained moderate inhibitory activity against herpes simplex virus type 1 (HSV-1, strain F) with an MIC50 of 20 µg/mL [1]. In contrast, the analogous acyclic nucleotide derived from purine-6-carboxamidine (compound 14a) showed complete loss of antiviral activity in the same assay panel, with no detectable inhibition against any tested virus including HSV-1, VZV, CMV, or HIV [1]. This demonstrates that the 6-aminomethyl moiety is a critical pharmacophoric element for maintaining antiviral potency in the phosphonomethoxyalkyl series, whereas the carboxamidine substitution is not tolerated [1].
| Evidence Dimension | In vitro antiviral potency against HSV-1 (strain F) |
|---|---|
| Target Compound Data | MIC50 = 20 µg/mL (PME derivative of 6-(aminomethyl)purine, compound 11a) |
| Comparator Or Baseline | MIC50 = No activity detected (PME derivative of purine-6-carboxamidine, compound 14a) |
| Quantified Difference | >20-fold loss of activity; activity completely abolished |
| Conditions | Cytopathic effect inhibition assay in vitro; HSV-1 strain F; compound concentration range tested up to 50 µg/mL |
Why This Matters
For research groups synthesizing antiviral ANP libraries, this quantitative SAR data directly rationalizes procurement of the 6-aminomethylpurine building block rather than the carboxamidine analog, as the aminomethyl group uniquely preserves antiviral activity.
- [1] Hocek M, Masojídková M, Holý A, Andrei G, Snoeck R, Balzarini J, De Clercq E. Synthesis and Antiviral Activity of Acyclic Nucleotide Analogues Derived from 6-(Aminomethyl)purines and Purine-6-carboxamidines. Collection of Czechoslovak Chemical Communications. 1996;61(10):1525-1537. Table data: compound 11a MIC50=20 µg/mL (HSV-1 F); compound 14a no activity. View Source
